molecular formula C15H15N3O2S B3124823 1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-methylbenzenecarboxylate CAS No. 320423-27-6

1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-methylbenzenecarboxylate

Cat. No.: B3124823
CAS No.: 320423-27-6
M. Wt: 301.4 g/mol
InChI Key: RNHKSVMGPQATPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-methylbenzenecarboxylate is a complex organic compound belonging to the thiazolo[3,2-b][1,2,4]triazole class. This compound features a thiazole ring fused to a triazole ring, with a methyl group at the 6-position of the thiazole and an ethyl 4-methylbenzenecarboxylate moiety attached to the triazole ring. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-methylbenzenecarboxylate typically involves multiple steps, starting with the construction of the thiazolo[3,2-b][1,2,4]triazole core. One common approach is the cyclization of appropriate precursors, such as thioamides and hydrazines, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-methylbenzenecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further modified for specific applications.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Its biological activity has been explored in studies related to antimicrobial, antifungal, and anticancer properties.

  • Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs for treating infections and cancer.

  • Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-methylbenzenecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol

  • 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethan-1-one

  • Thiazolo[1,2,4]triazole derivatives

Uniqueness: 1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-methylbenzenecarboxylate stands out due to its unique structural features, which contribute to its distinct chemical and biological properties compared to other thiazolo[3,2-b][1,2,4]triazole derivatives.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-9-4-6-12(7-5-9)14(19)20-11(3)13-10(2)18-15(21-13)16-8-17-18/h4-8,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHKSVMGPQATPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C)C2=C(N3C(=NC=N3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-methylbenzenecarboxylate
Reactant of Route 2
Reactant of Route 2
1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-methylbenzenecarboxylate
Reactant of Route 3
Reactant of Route 3
1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-methylbenzenecarboxylate
Reactant of Route 4
Reactant of Route 4
1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-methylbenzenecarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-methylbenzenecarboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-methylbenzenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.